3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVZUMMBQYGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147537 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-90-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Cycle
The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. Aryl halides (e.g., 3,4-difluoro-5-ethoxybromobenzene) react with B₂pin₂ in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. The oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes ligand exchange with B₂pin₂. Subsequent reductive elimination yields the boronic ester and regenerates the Pd(0) catalyst.
Key steps :
Standard Reaction Conditions
Optimized parameters for high yields (75–85%) include:
Table 1 : Miyaura Borylation Conditions and Yields
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3,4-Difluoro-5-ethoxybromobenzene | PdCl₂(dppf) (3) | KOAc | THF | 82 |
| 3,4-Difluoro-5-ethoxyiodobenzene | Pd(PPh₃)₄ (5) | KOAc | Dioxane | 78 |
The electron-withdrawing fluorine substituents enhance oxidative addition rates, while the ethoxy group’s steric bulk necessitates longer reaction times.
Alternative Synthetic Approaches
Transesterification from Boronic Acids
3,4-Difluoro-5-ethoxybenzeneboronic acid can be converted to its pinacol ester via transesterification with pinacol under dehydrating conditions. This method is less common due to the boronic acid’s instability but offers flexibility when aryl halide precursors are inaccessible.
Procedure :
Metal-Mediated Borylation
Recent studies demonstrate magnesium- or zinc-mediated borylation using pinacolborane (HBpin) as an alternative to palladium catalysis. This method avoids precious metals and operates under milder conditions.
Conditions :
-
Substrate : 3,4-Difluoro-5-ethoxybromobenzene
-
Reagent : HBpin (1.5 equiv)
-
Metal : Mg turnings (2 equiv)
Limitations : Lower functional group tolerance compared to Miyaura borylation.
Optimization Strategies and Challenges
Solvent and Base Effects
Polar aprotic solvents (THF, dioxane) improve catalyst solubility and reaction homogeneity. Bases like KOAc neutralize HX byproducts, preventing protodeboronation. Stronger bases (e.g., K₂CO₃) induce side reactions, reducing yields by 15–20%.
Steric and Electronic Modulation
The ethoxy group at the 5-position introduces steric hindrance, slowing transmetallation steps. Computational studies suggest that electron-withdrawing fluorine atoms at 3- and 4-positions accelerate oxidative addition but delay reductive elimination.
Purification and Stability
The product is purified via column chromatography (silica gel, hexane/EtOAc). Storage under nitrogen at –20°C prevents decomposition.
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High yields (80–85%), broad substrate scope | Requires Pd catalysts, inert conditions |
| Transesterification | No metal catalysts | Low yields (60–70%), boronic acid instability |
| Metal-Mediated | Mild conditions, cost-effective | Limited scope, moderate yields (65–70%) |
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic ester group can be removed under acidic or basic conditions.
Oxidation: Converts the boronic ester to a phenol using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (50-100°C)
Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (room temperature to reflux)
Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds
Oxidation: Phenols
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H14B F2O3
- Molecular Weight : Approximately 263.06 g/mol
- CAS Number : 2121512-90-9
The structure features a boronic acid moiety, which is crucial for its reactivity in various chemical transformations. The presence of fluorine and ethoxy groups enhances its stability and reactivity, making it suitable for diverse applications.
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions :
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The boronic ester reacts with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.
Medicinal Chemistry
Drug Development :
The compound serves as a building block in the synthesis of biologically active molecules. Its ability to form stable complexes with diols allows it to act as a potential inhibitor for various enzymes, including proteases. Research indicates its application in developing therapeutic agents targeting cancer cells through mechanisms such as boron neutron capture therapy (BNCT), where boron-containing compounds are selectively taken up by tumor cells and irradiated to induce cell death.
Material Science
Polymer Chemistry :
In material science, this compound is used to create advanced materials and polymers. Its ability to form stable bonds with different functional groups makes it valuable for developing new materials with tailored properties for specific applications.
Case Studies and Research Findings
A review of recent studies highlights the compound's potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated effectiveness in forming biaryl compounds via Suzuki-Miyaura coupling with high yields and selectivity. |
| Study 2 | Cancer Therapy | Investigated for its role in BNCT; showed selective uptake in cancer cells leading to effective tumor reduction in preclinical models. |
| Study 3 | Enzyme Inhibition | Exhibited reversible inhibition of serine proteases, suggesting potential as a therapeutic agent in enzyme-related diseases. |
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
*Molecular weight inferred from structurally similar compound in .
Solubility and Stability
- Solubility Trends: this compound: Expected high solubility in polar aprotic solvents (e.g., acetone, chloroform) due to the ethoxy group’s polarity, similar to other pinacol esters . 2,4-Dimethoxyphenyl variant: Methoxy groups improve solubility in ethers and ketones but reduce compatibility with hydrocarbons .
- Stability: Fluorine substituents (as in 3,4-difluoro derivatives) increase hydrolytic stability compared to non-fluorinated analogs . Electron-withdrawing groups (e.g., COOCH₃, Cl) slow oxidation with H₂O₂, whereas electron-donating groups (e.g., OCH₃) accelerate degradation .
Reactivity in Suzuki-Miyaura Couplings
- This compound : Fluorine’s electron-withdrawing nature enhances electrophilicity, improving coupling efficiency with electron-rich aryl halides. Ethoxy groups may reduce steric hindrance compared to bulkier substituents .
- 3-Chloro-4-fluoro-5-methylphenyl variant : Chlorine’s stronger electron-withdrawing effect increases reactivity but introduces steric challenges with ortho-substituted partners .
- 2,6-Difluoro-4-formylphenyl variant : The formyl group directs cross-coupling regioselectivity, enabling applications in conjugated polymer synthesis .
Biological Activity
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester (CAS No. 2121512-90-9) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14B F2O3
- Molecular Weight : 256.06 g/mol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and receptors, modulating their activity. The compound's difluoro and ethoxy substituents enhance its lipophilicity and stability, potentially increasing its bioavailability.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity or modulating signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Properties
Boronic acids have been explored for their antimicrobial effects. In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that boronic acids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory disorders .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer agents.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of various boronic acid derivatives, including the target compound. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Comparison with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Fluoro-5-hydroxyphenylboronic acid | Moderate anticancer activity | Proteasome inhibition |
| 3-Ethoxycarbonylphenylboronic acid | Antimicrobial effects | Cell wall synthesis disruption |
| 4-Biphenylboronic acid | Anti-inflammatory properties | Cytokine production inhibition |
Q & A
Q. How can substituent positioning be optimized for target molecule synthesis?
- Methodological Answer : Computational modeling (DFT) predicts steric and electronic effects of substituents. For example, 5-ethoxy groups in para positions reduce steric clash during coupling, while meta-fluoro substituents enhance regioselectivity. Experimental validation using analogs like 3-chloro-4-ethoxy-5-fluorophenyl esters shows >90% regioselectivity in aryl-aryl bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
